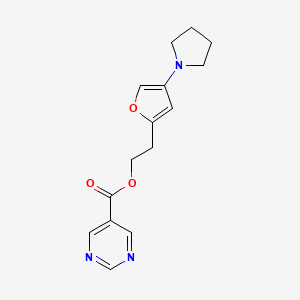2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC17314891
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17N3O3 |
|---|---|
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 2-(4-pyrrolidin-1-ylfuran-2-yl)ethyl pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H17N3O3/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2 |
| Standard InChI Key | MYOLCHFRBTWADP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=COC(=C2)CCOC(=O)C3=CN=CN=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three distinct components:
-
Pyrimidine-5-carboxylate: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, esterified at position 5.
-
Ethyl linker: A two-carbon chain connecting the pyrimidine carboxylate to the furan ring.
-
4-(Pyrrolidin-1-yl)furan: A five-membered oxygen-containing heterocycle substituted at position 4 with a pyrrolidine group, a five-membered secondary amine.
Synthetic Methodologies
Pyrimidine Core Construction
The synthesis of pyrimidine-5-carboxylates often begins with nicotinic acid derivatives. For example, ethyl nicotinate can be oxidized to pyridine N-oxides using meta-chloroperoxybenzoic acid (mCPBA), followed by nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to introduce cyano groups . Subsequent reduction and cyclization steps yield functionalized pyrimidines.
Furan-Pyrrolidine Subunit Assembly
The 4-(pyrrolidin-1-yl)furan moiety may be synthesized via:
-
Palladium-catalyzed coupling: Introducing pyrrolidine to halogenated furans.
-
Cycloaddition reactions: Utilizing furfural derivatives and amines to form substituted furans .
Esterification and Final Coupling
The ethyl linker is typically introduced through Steglich esterification or nucleophilic acyl substitution. For instance, EDCI/HOBt-mediated coupling of pyrimidine-5-carboxylic acid with 2-(4-(pyrrolidin-1-yl)furan-2-yl)ethanol would yield the target ester .
Representative Synthetic Pathway
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMSO, DMF) due to the ester and pyrrolidine groups. Aqueous solubility is likely low (logP ~2.5–3.5) .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures.
Crystallographic Behavior
Analogous oxopyrrolidine compounds crystallize in triclinic systems with P-1 space groups, featuring dimeric structures stabilized by hydrogen bonds . The target compound may adopt similar packing motifs, with furan oxygen and pyrrolidine nitrogen participating in C–H···O/N interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume